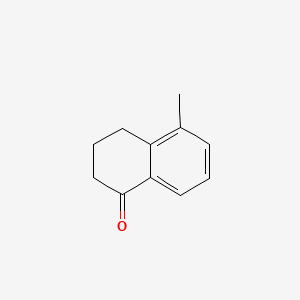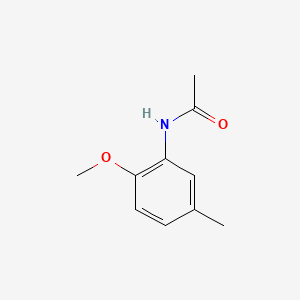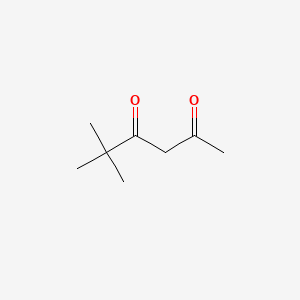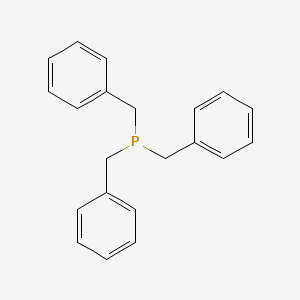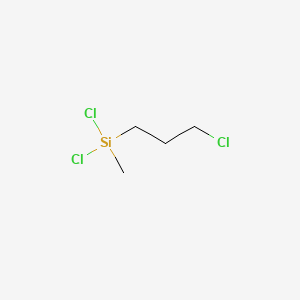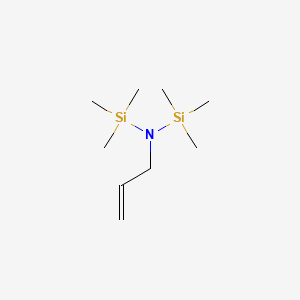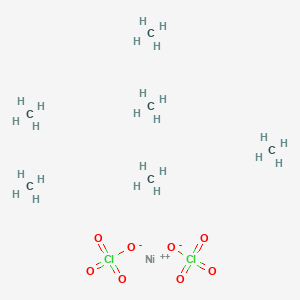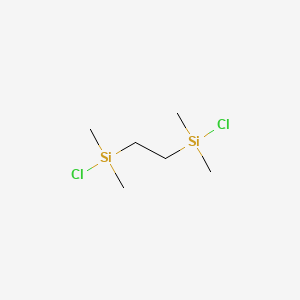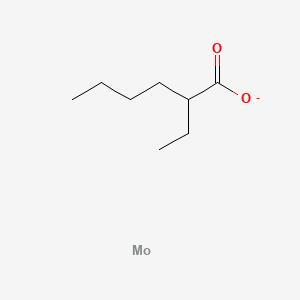
モリブデン2-エチルヘキサノエート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Molybdenum 2-ethylhexanoate is an organometallic compound with the chemical formula C32H60MoO8. It is a molybdenum salt of 2-ethylhexanoic acid and is commonly used in various industrial and scientific applications due to its unique properties. The compound is known for its solubility in organic solvents and its role as a catalyst in various chemical reactions.
科学的研究の応用
Molybdenum 2-ethylhexanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation, hydrogenation, and polymerization reactions.
Biology: It is used in the study of molybdenum-containing enzymes and their role in biological processes.
Medicine: It is investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of coatings, adhesives, and as a stabilizer in plastics.
作用機序
Target of Action
Molybdenum 2-ethylhexanoate, a soluble organometallic compound, primarily targets a variety of enzymes such as nitrogenase, nitrate reductases, sulphite oxidase, and xanthine oxidoreductases . These enzymes play crucial roles in various biochemical reactions, including redox reactions, and are essential for the survival and functioning of nearly all organisms .
Biochemical Pathways
Molybdenum 2-ethylhexanoate affects the biosynthesis of the molybdenum cofactors (Moco), an ancient, ubiquitous, and highly conserved pathway leading to the biochemical activation of molybdenum . Moco is the essential component of a group of redox enzymes, which are diverse in terms of their phylogenetic distribution and their architectures . More than 50 Moco-containing enzymes were identified in bacteria, archaea, plants, and animals to date .
Pharmacokinetics
As an organometallic compound, it is soluble in organic solvents . This solubility can potentially influence its absorption, distribution, metabolism, and excretion, thereby impacting its bioavailability.
Result of Action
The molecular and cellular effects of Molybdenum 2-ethylhexanoate’s action are primarily seen in its role as a catalyst in various reactions, including hydrogenation, oxidation, and de-nitrogenation . In semiconductor manufacturing, it enables the creation of high-performance electronic devices .
Action Environment
The action, efficacy, and stability of Molybdenum 2-ethylhexanoate can be influenced by various environmental factors. For instance, in semiconductor manufacturing, the high-temperature environments during thin film deposition can impact its action . Furthermore, the compound’s stability and solubility in different solvents can also affect its efficacy and stability .
生化学分析
Biochemical Properties
Molybdenum is a key component of several enzymes, including xanthine oxidase and sulfite oxidase, which are involved in purine catabolism and the conversion of sulfite to sulfate, respectively Molybdenum 2-ethylhexanoate, as a source of molybdenum, may potentially interact with these enzymes and influence their activities
Cellular Effects
The cellular effects of Molybdenum 2-ethylhexanoate are not well-documented. Molybdenum, the key component of this compound, is known to influence cell function. For instance, molybdenum-dependent enzymes play roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
Molybdenum is involved in several metabolic pathways, including purine catabolism and the conversion of sulfite to sulfate It is likely that Molybdenum 2-ethylhexanoate, as a source of molybdenum, could be involved in these pathways
準備方法
Synthetic Routes and Reaction Conditions
Molybdenum 2-ethylhexanoate can be synthesized through the reaction of molybdenum trioxide (MoO3) with 2-ethylhexanoic acid. The reaction typically involves heating molybdenum trioxide with 2-ethylhexanoic acid under reflux conditions. The resulting product is then purified through recrystallization or distillation to obtain pure molybdenum 2-ethylhexanoate.
Industrial Production Methods
In industrial settings, molybdenum 2-ethylhexanoate is produced by reacting molybdenum trioxide with 2-ethylhexanoic acid in large reactors. The reaction mixture is heated to a specific temperature to ensure complete reaction. The product is then separated and purified using techniques such as distillation or solvent extraction to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Molybdenum 2-ethylhexanoate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: It can undergo substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used. These reactions are often conducted under an inert atmosphere to prevent oxidation.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state molybdenum oxides or molybdenum peroxides.
Reduction: Lower oxidation state molybdenum complexes.
Substitution: New molybdenum complexes with different ligands.
類似化合物との比較
Molybdenum 2-ethylhexanoate can be compared with other molybdenum carboxylates such as molybdenum acetate and molybdenum propionate. While all these compounds serve as catalysts, molybdenum 2-ethylhexanoate is unique due to its higher solubility in organic solvents and its ability to form stable complexes with a wide range of ligands. Similar compounds include:
- Molybdenum acetate
- Molybdenum propionate
- Molybdenum butyrate
These compounds share similar catalytic properties but differ in their solubility and stability profiles.
特性
CAS番号 |
34041-09-3 |
|---|---|
分子式 |
C8H16MoO2 |
分子量 |
240.16 g/mol |
IUPAC名 |
2-ethylhexanoic acid;molybdenum |
InChI |
InChI=1S/C8H16O2.Mo/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChIキー |
VXIWJTFRRIZCQJ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].[Mo] |
正規SMILES |
CCCCC(CC)C(=O)O.[Mo] |
Key on ui other cas no. |
34041-09-3 |
物理的記述 |
Liquid |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does molybdenum 2-ethylhexanoate contribute to the hydroprocessing of heavy oil?
A1: Molybdenum 2-ethylhexanoate functions as a precursor to the active catalyst in the hydroprocessing of heavy oil []. Instead of introducing a pre-made catalyst, this compound is mixed with a diluent oil and then combined with the heavy oil feedstock []. Upon heating within the reactor, molybdenum 2-ethylhexanoate decomposes. The liberated molybdenum then reacts with sulfur present in the heavy oil to form nano-sized, colloidal or molecular, molybdenum sulfide catalysts in situ []. These highly dispersed catalysts promote the desired hydrocracking reactions, breaking down large hydrocarbon molecules into smaller, more valuable products [].
Q2: What are the advantages of forming the catalyst in situ using molybdenum 2-ethylhexanoate compared to using a pre-made catalyst?
A2: The in situ formation of the catalyst offers several potential advantages. Firstly, it allows for a highly dispersed catalyst throughout the heavy oil, potentially increasing catalytic efficiency []. Secondly, this method may eliminate the need for separate catalyst synthesis and handling steps, simplifying the overall process []. Lastly, the formation of the catalyst within the heavy oil itself could potentially lead to better catalyst-feedstock interaction, enhancing the hydrocracking process [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Naphthalenemethanol, alpha,alpha-bis[4-(dimethylamino)phenyl]-4-(ethylamino)-](/img/structure/B1585116.png)
